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Compound of Interest

Compound Name: DSPE-PEG8-Mal

Cat. No.: B8106406

The precise surface functionalization of nanoparticles is a cornerstone of modern drug delivery
and diagnostic development. Among the vast array of tools available for this purpose, 1,2-
distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-
PEG8-Mal) has emerged as a critical enabling reagent. This heterobifunctional lipid-polymer
conjugate provides a robust and versatile platform for covalently attaching targeting ligands,
imaging agents, and other biomolecules to the surface of nanoparticles.

DSPE-PEG8-Mal is an amphiphilic molecule composed of three key functional units:

o ADSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor: This hydrophobic
portion readily inserts into the lipid bilayer of nanoparticles like liposomes and lipid
nanoparticles (LNPs), ensuring stable incorporation.[1][2]

» An octaethylene glycol (PEG8) spacer: This flexible, hydrophilic polymer chain extends from
the nanopatrticle surface. It imparts "stealth" characteristics, which can increase systemic
circulation time, and provides steric stabilization to prevent aggregation.[1][3]

» Aterminal maleimide group: This highly reactive functional group specifically and efficiently
forms stable covalent bonds with free thiol (sulfhydryl) groups, commonly found in cysteine
residues of peptides and proteins.[4]

This unique combination of features makes DSPE-PEG8-Mal an invaluable tool for creating
sophisticated, targeted nanocarriers for applications ranging from mRNA delivery and gene
editing to precision cancer therapy. This guide provides a comprehensive overview of its
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properties, detailed experimental protocols for its use, and methods for characterizing the
resulting functionalized nanoparticles.

Core Principles of DSPE-PEG8-Mal

Functionalization
Physicochemical Properties and Structure

DSPE-PEGS8-Mal is a white, solid powder soluble in chloroform and warm water. Its structure is
designed for seamless integration into lipid-based nanostructures while presenting a reactive
group for subsequent bioconjugation. The DSPE component consists of two saturated 18-
carbon fatty acid chains, which contributes to the formation of stable, rigid lipid bilayers. The
PEGS linker is a monodispersed, low molecular weight spacer that enhances water solubility
and biocompatibility.

DSPE Anchor (Hydrophobic) PEG Spacer (Hydrophilic) Reactive Group

Covalent Covalent
1,2-distearoyl-sn- Link Octaethylene Glycol Link Maleimide
glycero-3-phosphoethanolamine (8 PEG units)

Click to download full resolution via product page

Caption: Molecular components of the DSPE-PEG8-Mal linker.

Mechanism of Surface Modification

The functionalization process occurs in two primary stages: nanoparticle formulation and ligand
conjugation.

« Incorporation into Nanoparticles: DSPE-PEG8-Mal is typically mixed with other lipids (e.g.,
DSPC, cholesterol) during the nanoparticle formulation process. Due to its amphiphilic
nature, the hydrophobic DSPE anchor spontaneously inserts into the lipid core of the
nanoparticle, while the hydrophilic PEG8-maleimide chain orients towards the aqueous
exterior. This self-assembly process results in a nanoparticle surface decorated with reactive
maleimide groups.
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e Thiol-Maleimide Ligation: The maleimide group is an electrophile that reacts specifically with
nucleophilic thiol groups (also known as sulfhydryl groups or mercaptans) via a Michael
addition reaction. This reaction is highly efficient and proceeds under mild, physiological
conditions, typically at a pH between 6.5 and 7.5, to form a stable thioether bond. This
specificity allows for the precise, covalent attachment of thiol-containing molecules, such as
cysteine-terminated peptides or antibody fragments, to the nanoparticle surface.

Quantitative Data and Characterization

Successful functionalization requires careful control of reaction parameters and thorough
characterization of the final product. The following tables summarize key quantitative data and
analytical techniques.

Table 1: Physicochemical Properties of DSPE-PEG8-Mal

Property Value Source(s)
CAS Number 3091879-22-7 / 2112737-94-5
C67H124N3020P /

Molecular Formula
C64H119N2019P

] ~1316.63 g/mol / ~1251.61
Formula Weight

g/mol
Purity >95%
Appearance White solid powder

Soluble in DMSO, DCM, DMF,

Solubility
chloroform, warm water

-20°C, protected from light and
Storage Temperature _
moisture

Note: Minor variations in molecular formula and weight exist between suppliers.

Table 2: Typical Reaction Conditions for Thiol-Maleimide
Conjugation
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Parameter

Recommended
Condition

Rationale / Notes Source(s)

pH

6.5-7.5

Optimal for specific
reaction with thiols
while minimizing
hydrolysis of the

maleimide ring.

Temperature

4°C to 25°C (Room
Temp)

Room temperature
offers faster kinetics
(30 min - 2 hrs), while
4°C is used for
sensitive proteins to
minimize degradation
(8-16 hrs).

Maleimide:Thiol Molar

Ratio

10:1to 20:1

A molar excess of
maleimide helps drive
the reaction to
completion.
Optimization is often

required.

Reaction Buffer

Phosphate or HEPES
buffers

Avoid buffers
containing free thiols
(e.g., DTT, B-

mercaptoethanol).

Reaction Time

30 minutes to 4 hours

The reaction is
typically rapid;
progress can be
monitored by

analytical techniques.

Table 3: Key Analytical Techniques for Characterization
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] Parameter
Technique Purpose Source(s)
Measured
) ) To confirm
Particle Size,

Dynamic Light
Scattering (DLS)

Polydispersity Index
(PDI)

nanoparticle size and
uniformity before and

after conjugation.

Zeta Potential

Analysis

Surface Charge

To assess colloidal
stability and confirm
changes in surface
chemistry after

functionalization.

Transmission Electron
Microscopy (TEM) /
Atomic Force
Microscopy (AFM)

Morphology, Size, and
Shape

To visualize the
nanoparticles and
confirm their structural

integrity.

HPLC (Reversed-
Phase or Size-

Conjugation Efficiency

To quantify the
amount of unreacted

ligand (e.g., peptide)

Exclusion) in the supernatant
after the reaction.
To visualize the
increase in molecular
SDS.PAGE Change in Molecular weight of a protein or

Weight

peptide after
conjugation to the
lipid-PEG.

FTIR Spectroscopy

Chemical Bonds

To confirm the
presence of specific
chemical bonds and
successful surface

modification.

1H NMR Spectroscopy

Molecular Structure

To confirm the
successful synthesis
of the DSPE-PEG-
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ligand conjugate by
identifying
characteristic peaks.

Experimental Protocols & Workflows

The following sections provide standardized protocols for the formulation and functionalization

of nanoparticles using DSPE-PEG8-Mal.

General Workflow for Nanoparticle Functionalization

The overall process follows a logical sequence from nanoparticle creation to the final, purified

conjugate.

Nanoparticle Preparation

1. Formulate Nanopatrticles
(e.g., Liposomes)
with DSPE-PEG8-Mal

Ligand Preparation

3. Prepare Thiol-Ligand

2. Purify Maleimide-NPs
(e.g., Dialysis, SEC)
to remove unreacted lipids

(Reduce disulfide bonds
with TCEP if necessary)

ration

Conjugation & Purifi

4. Conjugation Reaction
(Mix Maleimide-NPs and
Thiol-Ligand at pH 6.5-7.5)

5. Purify Final Conjugate
(Remove excess ligand)
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Caption: Standard workflow for surface functionalization.

Protocol 1: Formulation of Maleimide-Functionalized
Liposomes

This protocol describes the ethanol injection method for preparing liposomes incorporating
DSPE-PEG8-Mal.

Prepare Lipid Stock Solutions:

o Dissolve structural lipids (e.g., DSPC, Cholesterol) and DSPE-PEG8-Mal in absolute
ethanol to form a lipid phase. A typical molar ratio might be 55:40:5 (DSPC:Chol:DSPE-
PEG8-Mal).

Prepare Aqueous Phase:

o Prepare a buffer solution (e.g., HEPES or PBS, pH 7.4) and heat it to a temperature above
the phase transition temperature of the lipids (e.g., 65°C for DSPC).

Liposome Formation:

o While vigorously stirring the heated aqueous phase, inject the lipid-ethanol solution
dropwise. The rapid dilution causes the lipids to self-assemble into liposomes.

Ethanol Removal and Sizing:

o Stir the resulting emulsion gently for approximately one hour to allow for the removal of
residual ethanol.

o To obtain a uniform size distribution, the liposome suspension can be extruded through
polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

e Purification:

o Remove any un-encapsulated material or non-incorporated lipids by dialyzing the
liposome suspension against the aqueous buffer overnight at 4°C.
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Protocol 2: Conjugation of a Thiolated Peptide to
Nanoparticles

This protocol outlines the covalent attachment of a cysteine-containing peptide to the
maleimide-functionalized nanoparticles prepared in Protocol 1.

e Ligand Preparation (if needed):

o If the peptide may have formed disulfide bonds (dimers), it must be reduced. Dissolve the
peptide in a reaction buffer (e.g., PBS, pH 7.2) and add a 5-10 fold molar excess of a non-
thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

o Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting
column if necessary.

o Conjugation Reaction:

o Add the reduced thiol-peptide solution to the purified maleimide-functionalized
nanoparticle suspension. Aim for a 10-20 fold molar excess of maleimide groups on the
nanoparticle surface relative to the peptide.

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with
gentle mixing (e.g., on a rotator).

e Quenching (Optional):

o To quench any unreacted maleimide groups, a small molecule thiol like L-cysteine can be
added to the mixture and incubated for an additional 30 minutes.

e Final Purification:

o Purify the final peptide-conjugated nanoparticles to remove excess peptide and quenching
agent. This can be achieved by dialysis, size-exclusion chromatography (SEC), or
repeated centrifugation and resuspension.

The Thiol-Maleimide Ligation Pathway
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The chemical basis for the conjugation is the Michael addition reaction, which forms a stable
thioether linkage.

Caption: The reaction between a maleimide and a thiol.

Conclusion

DSPE-PEG8-Mal stands out as a highly effective and versatile reagent for the surface
functionalization of nanoparticles. Its amphiphilic structure allows for stable incorporation into
lipid-based carriers, while the PEG8 spacer provides crucial biocompatibility and steric
shielding. The terminal maleimide group enables highly specific and efficient covalent
conjugation of thiol-containing biomolecules under mild conditions. By leveraging the principles
and protocols outlined in this guide, researchers can develop precisely engineered
nanoparticles for targeted drug delivery, advanced diagnostics, and a wide range of biomedical
applications, ultimately contributing to the next generation of nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8106406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

